Comparative ABCB1 Inhibitory Potency: Tariquidar vs. Elacridar (GF120918)
In a head-to-head in vitro comparison using MDCK-MDR1 cell lines, Tariquidar demonstrated a 1.6- to 2.9-fold higher potency (lower IC50) than Elacridar for inhibiting ABCB1-mediated efflux of the model substrate verapamil and other class I/II drugs [1]. This difference in potency is a key differentiator for experimental design where lower inhibitor concentrations are desired to minimize off-target effects.
| Evidence Dimension | In vitro ABCB1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28.3 nM (15.4–55.1 nM) for Verapamil; 31.1 nM (23.4–42.0 nM) for Loperamide |
| Comparator Or Baseline | Elacridar (GF120918): IC50 = 9.8 nM (0-23.8 nM) for Verapamil; 14.0 nM (8.5–23.1 nM) for Loperamide |
| Quantified Difference | Tariquidar exhibits 2.9-fold (Verapamil) and 2.2-fold (Loperamide) lower potency than Elacridar against ABCB1. |
| Conditions | MDCK-MDR1 cell line; concentration-response fitting via nonlinear regression (GraphPad Prism). |
Why This Matters
Procurement of Tariquidar over Elacridar is essential for studies requiring a P-gp inhibitor with distinct potency and potentially different transport characteristics, as Elacridar is a more potent ABCB1 inhibitor but also a substrate, which may complicate interpretation of BBB or efflux studies.
- [1] Säll C, et al. ATP-binding cassette transporter inhibitor potency and substrate drug affinity are critical determinants of successful drug delivery enhancement to the brain. Fluids Barriers CNS. 2024. (Data from Table 1). View Source
